(6-methyl-1H-indol-5-yl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHQBSUKUWXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Indole Scaffold in Chemical Biology and Medicinal Chemistry
The indole (B1671886) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of biologically active compounds. nih.govresearchgate.netbenthamscience.comnih.gov Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin (B1676174). mdpi.com This natural occurrence has inspired chemists to explore the vast chemical space of indole derivatives, leading to the development of numerous therapeutic agents. nih.govmdpi.com
The versatility of the indole scaffold lies in its ability to interact with a wide array of biological targets, including enzymes and receptors. researchgate.netmdpi.com This has resulted in the discovery and development of indole-containing drugs with a broad spectrum of pharmacological activities, such as:
Anticancer: Indole derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis. nih.goveurekaselect.com
Anti-inflammatory: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core. sigmaaldrich.com
Antimigraine: Triptans, such as Sumatriptan, are indole derivatives that are effective in treating migraine headaches. mdpi.comwikipedia.org
Antiviral and Antimicrobial: Various indole derivatives have been investigated for their potential to combat viral and bacterial infections. nih.govmdpi.com
The indole nucleus serves as a versatile template for medicinal chemists, allowing for the introduction of various substituents at different positions to modulate the compound's physicochemical properties and biological activity. mdpi.com This adaptability ensures that the indole scaffold will remain a focal point of drug discovery and chemical biology research for the foreseeable future.
6 Methyl 1h Indol 5 Yl Methanamine in the Context of Indole Methanamine Derivatives
(6-methyl-1H-indol-5-yl)methanamine belongs to the broader class of indole (B1671886) methanamine derivatives. These compounds are characterized by a methylamine (B109427) group (-CH2NH2) attached to the indole core. The position of this substituent, along with other modifications on the indole ring, can significantly influence the molecule's properties.
While research on this compound is exceptionally limited, we can infer its potential significance by examining related and isomeric compounds. For instance, (1H-indol-5-yl)methanamine and (1H-indol-6-yl)methanamine are commercially available and have been noted in chemical supplier catalogs. sigmaaldrich.comnih.gov The synthesis of related structures, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been documented, highlighting the accessibility of this class of compounds for further investigation. mdpi.com
The introduction of a methyl group at the 6-position, as in the target compound, can impact its lipophilicity and steric profile, which in turn could affect its binding to biological targets. Furthermore, the nitrogen atom of the methanamine group provides a site for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com
Research Gaps and Emerging Opportunities
Established Methodologies for Indole-Substituted Methanamine Synthesis
Approaches to Indole Alkylation and Amination
A common strategy for the synthesis of indole methanamines involves the alkylation of an indole nucleus followed by an amination step, or vice-versa. One of the most fundamental approaches is the N-alkylation of indoles, which can be achieved using a base like sodium hydride in a solvent such as DMF, followed by the addition of an alkylating agent. nih.gov
A plausible and widely used method for introducing an aminomethyl group onto an indole ring is through the reductive amination of an indole-aldehyde. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). pku.edu.cn For the synthesis of this compound, this would involve the initial preparation of 6-methyl-1H-indole-5-carbaldehyde.
Another established route is the reduction of a nitrile. The synthesis of 6-methyl-1H-indole-5-carbonitrile, for example, can be achieved from 5-bromo-6-methyl-1H-indole via a Rosenmund–von Braun reaction using cuprous cyanide (CuCN). google.com Subsequent reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Reductive Amination | 6-methyl-1H-indole-5-carbaldehyde | Amine (e.g., NH₃, NH₄OAc), Reducing Agent (e.g., NaBH₄, H₂/Pd) | Imine | This compound |
| Nitrile Reduction | 6-methyl-1H-indole-5-carbonitrile | Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | - | This compound |
| N-Alkylation | 6-methyl-1H-indole | Base (e.g., NaH), Alkylating Agent | N-alkylated indole | N-Substituted this compound |
Regioselective Synthesis of Substituted Indole Methanamines
Achieving regioselectivity, particularly on the benzene (B151609) portion of the indole ring, is a critical challenge in indole chemistry. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. Therefore, directing functionalization to other positions, such as C5, often requires specific strategies.
Classical indole syntheses, such as the Fischer , Bischler , and Madelung syntheses, offer regiocontrol from the outset by utilizing appropriately substituted anilines or other benzene derivatives. luc.edu For instance, to synthesize this compound, one could start with a suitably substituted phenylhydrazine (B124118) in a Fischer indole synthesis.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. While formylation of indole itself predominantly occurs at the C3 position, the regioselectivity can be influenced by substituents already present on the indole ring. For 6-methylindole (B1295342), formylation at the C5 position to yield 6-methyl-1H-indole-5-carbaldehyde is a feasible route, which can then be converted to the target methanamine via reductive amination. ijpcbs.comchemrxiv.orgacs.org
| Reaction | Reactants | Reagents | Key Feature | Applicability to Target |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Ketone/Aldehyde | Acid catalyst | Builds indole ring with pre-defined substitution | Can be used if the correctly substituted phenylhydrazine is available. |
| Vilsmeier-Haack Reaction | 6-Methylindole | POCl₃, DMF | Formylation at an electron-rich position | Can introduce the required formyl group at C5. ijpcbs.comchemrxiv.orgacs.org |
| Rosenmund–von Braun | 5-Bromo-6-methyl-1H-indole | CuCN | Introduction of a cyano group | Provides the nitrile precursor for reduction to the methanamine. google.com |
Multicomponent Reaction Protocols for Indolylmethanamines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. The Mannich reaction is a classic example of a three-component reaction that can be used to synthesize aminomethylated indoles. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom with formaldehyde (B43269) and a primary or secondary amine or ammonia. For indoles, this typically occurs at the C3 position to produce gramine (B1672134) derivatives.
While direct C5 aminoalkylation via a Mannich-type reaction on a simple indole is not typical, MCRs can be designed to construct the indole ring system with the desired aminomethyl functionality already in place.
Advanced Synthetic Methods Applicable to this compound and Analogues
Modern synthetic organic chemistry has seen the development of powerful new methods for the functionalization of C-H bonds, offering more direct and efficient routes to substituted indoles.
Transition Metal-Catalyzed C-H Activation for Indole Functionalization
Transition metal-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of otherwise unreactive C-H bonds. nih.govnih.govacs.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. For the synthesis of this compound analogues, direct C-H amination at the C5 position of the 6-methylindole core is a highly attractive strategy.
Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the C-H amination of arenes and heterocycles. nih.govacs.org The regioselectivity of these reactions is often controlled by directing groups. While direct C-H amination of the indole benzene ring remains challenging due to the high reactivity of the pyrrole (B145914) ring, recent advances have shown promise in achieving functionalization at the C4, C5, C6, and C7 positions.
Aza-Friedel-Crafts Reactions in Indole Methanamine Construction
The aza-Friedel-Crafts reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of an electron-rich aromatic compound, such as indole, to an imine or iminium ion. rsc.org This reaction provides a direct route to α-aminoalkylated aromatic compounds. The reaction is typically catalyzed by a Lewis or Brønsted acid.
For the synthesis of indolylmethanamines, the aza-Friedel-Crafts reaction of an indole with an appropriate imine is a highly convergent approach. In the context of this compound, the reaction would involve 6-methylindole and an imine derived from formaldehyde. A key challenge in aza-Friedel-Crafts reactions with indoles is controlling the regioselectivity, as the C3 position is the most nucleophilic. However, by carefully selecting the catalyst and reaction conditions, and by utilizing substrates with specific substitution patterns, functionalization at other positions can be achieved. rsc.org
| Method | Key Transformation | Catalyst/Reagent | Potential Advantage |
| Transition Metal-Catalyzed C-H Amination | Direct conversion of a C-H bond to a C-N bond | Pd, Rh, Cu catalysts | Atom economy, step efficiency. nih.govnih.govacs.org |
| Aza-Friedel-Crafts Reaction | Addition of indole to an imine | Lewis or Brønsted acids | Convergent synthesis of the C-C and C-N bonds. rsc.org |
Green Chemistry Principles in Indole Derivative Synthesis
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents. The application of green chemistry principles aims to mitigate these environmental and safety concerns. Key principles applicable to indole synthesis include the use of renewable starting materials, reduction of derivatives, use of catalysts over stoichiometric reagents, and the employment of safer solvents and reaction conditions. nih.gov
Modern approaches to indole synthesis increasingly incorporate these principles. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of bioactive indoles. mdpi.com The use of solid acid catalysts, which can be easily recovered and reused, presents a greener alternative to traditional homogeneous acid catalysts. nih.gov Furthermore, the development of one-pot, multi-component reactions for the construction of polysubstituted indoles minimizes the number of synthetic steps and reduces waste generation. nih.gov
While specific green synthetic routes for this compound are not extensively documented in the literature, the principles of green chemistry can be applied to its plausible synthetic pathways. For example, in the reduction of a nitrile precursor, catalytic hydrogenation using a recyclable catalyst like palladium on carbon in a green solvent such as ethanol (B145695) would be a more environmentally benign approach compared to the use of metal hydrides which require stoichiometric amounts and present quenching hazards.
Strategies for Structural Diversification of this compound Scaffolds
The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries for drug discovery. Structural modifications can be strategically introduced at both the methyleneamine moiety and the indole ring system to modulate the compound's physicochemical properties and biological activity.
Chemical Modifications at the Methyleneamine Moiety
For instance, N-acylation with various carboxylic acids or their activated derivatives can introduce amide functionalities with diverse substituents. Similarly, N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. These reactions can be used to build extensive libraries of derivatives for SAR studies.
Table 1: Potential Chemical Modifications at the Methyleneamine Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, HOBt), base (e.g., triethylamine) in an aprotic solvent (e.g., DMF, DCM). | Amides |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile (B52724), DMF). | Secondary or Tertiary Amines |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN) in a suitable solvent (e.g., dichloroethane, methanol). | Secondary or Tertiary Amines |
| Urea/Thiourea Formation | Isocyanate or isothiocyanate in an aprotic solvent. | Ureas or Thioureas |
| Sulfonamide Formation | Sulfonyl chloride, base (e.g., pyridine) in an aprotic solvent. | Sulfonamides |
Investigating Substituent Effects on the Indole Ring System
The indole ring of this compound can also be a target for chemical modification, although this is often more challenging than derivatization of the side chain. Substituents on the indole nucleus can influence the electronic properties of the ring system, its metabolic stability, and its potential for specific interactions with target proteins. nih.govresearchgate.net
The existing C6-methyl group already influences the electronic and steric environment of the indole ring. Further substitutions could be explored at other positions, such as the indole nitrogen (N1) or other available carbons on the benzene ring. For example, N-alkylation or N-arylation of the indole nitrogen is a common strategy to introduce diversity and modulate properties. nih.gov Halogenation at various positions on the indole ring is another common modification that can enhance binding affinity through halogen bonding or alter metabolic pathways.
Table 2: Potential Sites for Substitution on the Indole Ring
| Position | Potential Modifications | Potential Impact |
| N1 | Alkylation, Arylation, Acylation | Modulates lipophilicity, can block metabolism, introduces new interaction points. |
| C2 | Halogenation, Alkylation | Can influence electronic properties and provide sites for further functionalization. |
| C3 | Halogenation, Formylation | Often a reactive site, modifications can significantly alter biological activity. |
| C4 | Halogenation, Nitration | Can influence electronic properties and metabolic stability. |
| C7 | Halogenation, Alkylation | Can impact steric and electronic properties. |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, and its derivatives are the subject of extensive structure-activity relationship (SAR) studies to optimize their therapeutic properties. rsc.orgnih.gov Research into analogues of this compound focuses on understanding how chemical modifications to the indole ring and its substituents influence biological activity.
Impact of Positional Isomerism on Biological Activity
The substitution pattern on the indole ring is a critical determinant of a molecule's pharmacological profile. The specific placement of functional groups, known as positional isomerism, can dramatically alter the compound's interaction with biological targets. For instance, in the development of a series of substituted azaindoles as inhibitors of Trypanosoma brucei, the 5- and 6-regioisomers were found to be unfavorable for activity, highlighting the sensitivity of the target to the substituent's location.
Similarly, studies on sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus showed that 6- and 7-heterocyclyl-1H-indole derivatives exhibited potent inhibition of tubulin polymerization and cancer cell growth. nih.gov This suggests that for certain biological targets, specific positions on the indole ring are more amenable to substitution for achieving high potency. Modifications at the 5-position of the indole ring have also been explored to increase polarity and improve properties like solubility while maintaining activity, as seen in the development of anti-glioblastoma agents. nih.gov
Identification and Optimization of Active Pharmacophores within Indole Methanamine Structures
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying and optimizing these pharmacophores is a key strategy in drug discovery. mdpi.com For indole-based compounds, pharmacophore models often include key features such as aromatic rings, hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic regions. sigmaaldrich.com
The indole N-H group, for example, can act as a crucial hydrogen bond donor. In the development of GPR40 agonists, it was found that the indole N-H interacts with the backbone of Leu138, and N-methylation of this group resulted in a near-complete loss of activity. nih.gov Conversely, in other series, such as certain azaindole inhibitors, the HBD was found not to be essential for activity, allowing for N-alkylation which was well-tolerated and in some cases increased potency. rsc.org
Pharmacophore-guided screening has successfully identified novel indoleamine 2,3-dioxygenase (IDO) inhibitors, an important target in immuno-oncology. medchemexpress.com These models help in the iterative cycle of designing, synthesizing, and testing new analogues to achieve enhanced potency and better selectivity. medchemexpress.com
Table 1: Structure-Activity Relationship of Selected Indole Derivatives This table provides examples of how modifications to the indole scaffold affect biological activity, based on findings from various studies.
| Base Scaffold | Modification | Position of Modification | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| Azaindole | Introduction of 5- or 6-regioisomers | 5 and 6 | Unfavorable for activity | Trypanosoma brucei inhibition | rsc.org |
| Indole Propanoic Acid | N-methylation | Indole N1 | Near complete loss of activity | GPR40 Agonism | nih.gov |
| Azaindole | N-methylation/N-ethylation | Azaindole N1 | Tolerated / Modest increase in potency | Trypanosoma brucei inhibition | rsc.org |
| Indolin-5-yl-cyclopropanamine | Introduction of a piperidine (B6355638) group | - | Enhanced inhibitory activity | LSD1 Inhibition |
Exploration of Therapeutic Potential and Underlying Biological Mechanisms
Indole methanamine derivatives are being investigated for a wide array of therapeutic applications, driven by their ability to interact with numerous biological targets and modulate key cellular pathways. nih.govnih.gov
Anticancer Activities of Indole Methanamine Derivatives
The anticancer potential of indole-containing compounds is one of the most extensively studied areas. nih.govnih.gov Natural products like the vinca (B1221190) alkaloids (vincristine, vinblastine) feature an indole core and are established chemotherapeutic agents. nih.gov This has inspired the synthesis of a multitude of novel indole derivatives with the aim of discovering agents with improved efficacy and novel mechanisms of action against various cancers, including glioblastoma, breast cancer, and lung cancer.
A primary mechanism through which indole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. Compounds derived from indole-3-carbinol (B1674136) (I3C), for example, have been shown to inhibit the growth of both estrogen-dependent and independent breast cancer cells.
These effects are often mediated by arresting the cell cycle at specific checkpoints. For example, some derivatives cause cell cycle arrest in the G2/M phase, which prevents cells from entering mitosis. Others may induce a G0/G1 phase arrest. This cell cycle blockade is frequently linked to the downregulation of key regulatory proteins such as cyclins (e.g., cyclin D1) and cyclin-dependent kinases (e.g., CDK4).
Following cell cycle arrest, these compounds can trigger apoptosis through various signaling cascades. This can involve the activation of caspases (like caspase-3 and -9), which are key executioner enzymes in the apoptotic pathway, and the suppression of anti-apoptotic proteins like Bcl-2.
The anticancer activity of indole derivatives is rooted in their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.
Tubulin: Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. nih.gov The indole scaffold is a key feature in many compounds designed to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.gov By disrupting microtubule dynamics, these inhibitors block mitosis and lead to apoptotic cell death in rapidly dividing cancer cells. nih.gov Arylthioindoles and other synthetic indole derivatives have shown potent tubulin polymerization inhibitory activity with IC50 values in the nanomolar to low micromolar range.
DGKγ: Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid, thereby acting as critical regulators of cellular signaling pathways. While DGK inhibitors are of therapeutic interest, publicly available research specifically linking this compound or its close analogues to the inhibition of the gamma isoform (DGKγ) is limited. Known pan-DGK inhibitors like R59949 are structurally distinct, belonging to the thiazolo-pyrimidinone class. Further investigation is required to determine if indole methanamine derivatives have any significant activity against this particular enzyme target.
Table 2: Anticancer Activity of Selected Indole Derivatives This table summarizes the potency of various indole-based compounds against different human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Molecular Target | Reference |
|---|---|---|---|---|
| Quinoline-indole derivative (St. 42) | HepG2, KB, HCT-8, MDA-MB-231 | < 10 nM | Tubulin | |
| Quinoline-indole derivative (St. 43) | HepG2, KB, HCT-8, MDA-MB-231 | < 10 nM | Tubulin | |
| Arylthioindole (St. 17) | MCF-7, U937 | Nanomolar range | Tubulin | |
| Indolin-5-yl-cyclopropanamine (7e) | MV-4-11 (Leukemia) | 24.43 nM | LSD1 | |
| 2-Oxindole derivative (Compound 9) | U251 (Glioblastoma) | 1.9 µM | PI3K/Akt Pathway | nih.gov |
Efficacy against Drug-Resistant Cancer Cell Lines
The emergence of drug resistance in cancer chemotherapy is a formidable challenge, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. nih.gov Indole derivatives have shown considerable promise in this area, exhibiting potent activity against a variety of drug-resistant cancer cell lines. nih.gov Their mechanisms of action are often multifaceted, targeting various cellular pathways to induce cancer cell death. nih.gov
Research has demonstrated that certain indole derivatives can effectively combat drug-resistant cancers. nih.gov For instance, some indole-containing compounds are already in clinical use for treating various cancers, including those that have developed resistance to other therapies. nih.govresearchgate.net The core indole structure allows for modifications that can enhance efficacy and overcome resistance.
Studies have highlighted the potential of indole derivatives to act on diverse targets within cancer cells. nih.govresearchgate.net One notable mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For example, certain derivatives have been shown to significantly inhibit tumor growth in various cancer cell lines by triggering this process. Another mechanism involves the inhibition of tubulin polymerization, a critical process for cell division. By disrupting this process, these compounds can arrest the cell cycle at the G2/M phase, preventing the proliferation of cancer cells.
Furthermore, some indole derivatives have been identified as potent kinase inhibitors. researchgate.net For instance, a particular derivative has shown significant antiproliferative effects against breast cancer cell lines, with IC50 values in the sub-micromolar range, suggesting its potential as a selective kinase inhibitor in breast cancer treatment. researchgate.net The ability to target multiple pathways, including the induction of apoptosis and inhibition of key enzymes, makes indole derivatives a significant area of research in the development of new treatments for drug-resistant cancers. nih.govresearchgate.net
| Derivative Type | Cancer Cell Line | Reported Efficacy | Mechanism of Action |
| Indole derivative | MCF-7 (breast cancer) | IC50: 0.34 µM | Induction of apoptosis, inhibition of tubulin polymerization |
| Indole derivative | HeLa (cervical), HT-29 (colon) | Significant antiproliferative effects | Induction of apoptosis, inhibition of tubulin polymerization |
| Indole derivative | Triple-negative breast MDA-MB-468 | IC50: 0.34 - 3.0 µM researchgate.net | PIM1 and DRAK1 kinase inhibition researchgate.net |
| Jadomycin G (indole-related) | Triple-negative and hormone receptor-positive multidrug-resistant (MDR) metastatic breast cancer | Potent cytotoxicity researchgate.net | Not specified |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative | A549 (lung cancer), K562 (leukemia) | IC50: 12.0 nM (A549), 10 nM (K562) nih.gov | Modulation of EGFR and p53-MDM2 mediated pathway, cell cycle arrest at G2/M phase nih.gov |
Antimicrobial and Antitubercular Efficacy
Indole methanamine derivatives have demonstrated significant potential as antimicrobial and antitubercular agents, addressing the urgent need for new drugs to combat infectious diseases.
The antimicrobial spectrum of indole derivatives is broad, encompassing both bacteria and fungi. colab.ws These compounds have been investigated for their activity against a range of pathogens, including those that are resistant to existing antibiotics. nih.govnih.gov
In terms of antibacterial activity, indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, a synthetic indole derivative, SMJ-2, has been found to be effective against various multidrug-resistant Gram-positive bacteria. nih.govnih.gov Other studies have identified indole derivatives with activity against clinically relevant pathogens such as Staphylococcus aureus and Acinetobacter baumannii. nih.gov
The antifungal activity of indole derivatives is also well-documented. nih.gov Research has shown that certain indole derivatives exhibit potent antifungal effects against a variety of phytopathogenic fungi, with some compounds demonstrating broader-spectrum activity than commercially available fungicides. nih.gov Furthermore, novel indole and indoline (B122111) derivatives have been developed that show good antifungal effects against azole-resistant Candida albicans. nih.gov The versatility of the indole scaffold allows for the development of compounds with specific antifungal properties. colab.wseurekaselect.com
The mechanisms by which indole derivatives inhibit pathogens are diverse. One key mechanism is the disruption of the bacterial cell membrane. For instance, some derivatives have been shown to form pores in the cytoplasmic membrane of microbial cells, leading to cell death. nih.gov This ability to compromise membrane integrity is a significant factor in their antibacterial efficacy.
Another important mechanism is the inhibition of biofilm formation. nih.gov Biofilms are communities of microorganisms that are notoriously difficult to eradicate. Indole derivatives have been shown to not only inhibit the formation of biofilms by pathogens like extensively drug-resistant Acinetobacter baumannii but also to eradicate mature biofilms. nih.gov This antibiofilm activity is often achieved at sub-inhibitory concentrations of the compounds. nih.gov The mechanism for this can involve the downregulation of genes involved in quorum sensing, a cell-to-cell communication system that regulates biofilm formation. nih.gov
Furthermore, some indole derivatives interfere with the respiratory metabolism of bacteria. The synthetic indole derivative SMJ-2, for example, inhibits respiratory metabolism and disrupts the membrane potential of bacteria. nih.govnih.gov It achieves this by interfering with the mevalonate (B85504) pathway, which ultimately leads to an increase in reactive oxygen species and subsequent destruction of the pathogen by phagocytic cells. nih.govnih.gov
A critical area of research is the performance of indole derivatives against multidrug-resistant (MDR) pathogens. The rise of antibiotic resistance has created a pressing need for new therapeutic options, and indole derivatives have shown significant promise in this regard. nih.govnih.govresearchgate.net
Studies have demonstrated that synthetic indole derivatives can be effective against a range of multidrug-resistant Gram-positive bacteria. nih.govnih.gov For instance, the derivative SMJ-2 has shown potent activity against these challenging pathogens. nih.govnih.gov Similarly, certain indole derivatives have exhibited activity against resistant strains of Staphylococcus aureus that is comparable to existing antibiotics like levofloxacin (B1675101).
The efficacy of indole derivatives extends to extensively drug-resistant (XDR) Gram-negative bacteria as well. Research on Acinetobacter baumannii, a critical priority pathogen, has shown that indole derivatives can display potent antimicrobial and antibiofilm activity against XDR strains. nih.gov Some of these derivatives also exhibit synergistic effects when combined with conventional antimicrobial drugs. nih.gov The ability to target multiple essential proteins in pathogens is a key strategy to prevent the easy development of resistance, and indole derivatives are being explored for this potential. researchgate.net
| Pathogen | Derivative Type | Key Findings |
| Multidrug-resistant Gram-positive bacteria | Synthetic indole derivative (SMJ-2) | Effective against all tested strains nih.govnih.gov |
| Resistant strains of Staphylococcus aureus | Indole derivative | Activity comparable to levofloxacin |
| Extensively drug-resistant Acinetobacter baumannii | 5-iodoindole, 3-methylindole, 7-hydroxyindole | Potent antimicrobial and antibiofilm activity nih.gov |
| Mycobacterium tuberculosis H37Rv | 5-Methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | Potent inhibitors of mycobacterial growth nih.govsigmaaldrich.com |
Anti-inflammatory and Immunomodulatory Properties
In addition to their antimicrobial and anticancer activities, indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. These compounds can influence the body's immune response and inflammatory pathways, suggesting their potential use in treating a variety of inflammatory conditions.
Research has shown that indole derivatives can exert marked anti-inflammatory action through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Furthermore, studies have investigated the effects of these compounds in models of neuroinflammation. For example, the indole derivative NC009-1 has been shown to alleviate neuroinflammation in cellular and animal models of Parkinson's disease. nih.govmdpi.com In these models, the derivative reduced the production of pro-inflammatory factors such as interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)-α, and nitric oxide (NO). nih.gov It also suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov
The immunomodulatory effects of indole derivatives are linked to their ability to modulate the activity of immune cells and the production of inflammatory mediators. By down-regulating pro-inflammatory pathways and up-regulating anti-inflammatory and antioxidant responses, these compounds can help to restore immune balance. nih.gov This dual action of reducing inflammation and protecting against oxidative stress makes them promising candidates for the treatment of neurodegenerative and other inflammatory diseases. nih.govmdpi.com
Investigation of Neurobiological Activities and Receptor Ligand Interactions (e.g., 5-HT2A receptor)
The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to extensive investigation into the neurobiological activities of indole derivatives. A significant focus of this research has been their interaction with serotonin receptors, particularly the 5-HT2A receptor.
Studies have shown that many indolealkylamine derivatives exhibit a high affinity for the 5-HT2A receptor. nih.gov In fact, for a series of 21 indolealkylamine derivatives, nearly all displayed the greatest potency for the 5-HT2A receptor compared to other serotonin receptor subtypes. nih.gov The nature and position of substituents on the indole ring play a crucial role in determining the affinity and selectivity for these receptors. For instance, derivatives with substituents in the 4- or 5-position of the indole ring generally show higher affinities than unsubstituted derivatives. nih.gov Specifically, 4-hydroxylated derivatives display significant selectivity for the 5-HT2A site, while 5-substituted derivatives tend to have similar potency at both 5-HT1A and 5-HT2A sites. nih.gov In contrast, 6-substituted derivatives generally exhibit lower affinities for the 5-HT recognition sites that were examined. nih.gov
The size of the N,N-dialkyl substituent on the methanamine group also influences receptor affinity. Larger substituents, such as those bigger than N,N-diisopropyl, tend to cause a marked reduction in affinity at both the 5-HT2A and 5-HT1A recognition sites. nih.gov The potent and selective binding of certain indolealkylamines to the 5-HT2A receptor has led to the hypothesis that this receptor subtype may mediate the action of some hallucinogenic agents. nih.gov Beyond receptor binding, indole derivatives have also been investigated for their neuroprotective properties. For example, some indole-phenolic derivatives have shown potential as multifunctional agents in Alzheimer's disease therapy due to their combined antioxidant, metal-chelating, and anti-aggregation properties. nih.gov
| Derivative | Receptor/Target | Key Finding |
| 4-hydroxy-indolealkylamines | 5-HT2A receptor | High potency and selectivity nih.gov |
| 5-substituted indolealkylamines | 5-HT1A and 5-HT2A receptors | Approximately equal potency nih.gov |
| 6-substituted indolealkylamines | 5-HT receptors | Greater than micromolar affinities (lower potency) nih.gov |
| Indole-phenolic derivatives | - | Antioxidant, metal-chelating, and anti-aggregation properties nih.gov |
Other Emerging Pharmacological Applications (e.g., Antidiabetic, Antioxidant)
There is currently a lack of specific research investigating the antidiabetic or antioxidant properties of this compound. However, the indole scaffold is a common feature in many compounds exhibiting these and other pharmacological effects. nrfhh.comnih.gov
Antidiabetic Activity: Indole derivatives are recognized as a promising source for the discovery of novel antidiabetic drugs. researchgate.netnih.gov Their mechanisms of action are varied, with some synthetic derivatives showing potent inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase. researchgate.netnih.gov For instance, a series of indole derivatives incorporating a thiazolidine-2,4-dione moiety demonstrated significant α-glucosidase inhibitory activity, with IC₅₀ values far superior to the standard drug, acarbose. nih.gov The most potent of these compounds, IT4, displayed an IC₅₀ value of 2.35 µM. nih.gov Such findings highlight the potential of the indole nucleus as a scaffold for developing new therapeutic agents for diabetes. nih.gov
Antioxidant Properties: The indole ring is also a core component of many natural and synthetic antioxidants. nrfhh.com Melatonin (B1676174), a well-known indole derivative, is a potent antioxidant, and research into its analogues has sought to develop compounds with improved activity. nih.govnih.gov Studies on synthetic indole amino acid derivatives, which are structurally related to melatonin, have shown that these compounds possess significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging and lipid peroxidation inhibition activities. nih.govresearchgate.net For example, certain indole-curcumin derivatives have demonstrated the ability to reduce DPPH free radicals by over 90%. nih.gov These activities underscore the capacity of the indole scaffold to be chemically modified to produce potent antioxidants. researchgate.net
Table 1: Examples of Antidiabetic and Antioxidant Activities in Indole Derivatives
| Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Indole-thiazolidine-2,4-dione derivatives | Antidiabetic (α-glucosidase inhibition) | Compound IT4 showed potent inhibition with an IC₅₀ value of 2.35 µM. | nih.gov |
| Indole-curcumin derivatives | Antioxidant | A methoxy-substituted derivative reduced DPPH free radicals by 90.50%. | nih.gov |
| Indole amino acid derivatives (Melatonin analogues) | Antioxidant | Showed potent lipid peroxidation inhibition, superior to melatonin in some cases. | nih.gov |
In Vitro and In Vivo Pharmacological Evaluation
Pharmacological evaluation through in vitro and in vivo models is critical for determining the therapeutic potential of new chemical entities. While specific data for this compound is not available, the methodologies and findings from studies on related indole derivatives provide a framework for its potential assessment.
Cell-Based Assays for Biological Activity Profiling
No specific cell-based assay results for this compound have been published. However, such assays are fundamental for profiling the biological activity of new indole derivatives, particularly for cytotoxicity and anticancer potential. nih.govfrontiersin.org Researchers frequently use a panel of human cell lines to determine the potency and selectivity of these compounds.
For example, various indole derivatives have been tested against cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma). frontiersin.orgnih.gov In one study, an indole Mannich base derivative (compound 1c) showed high cytotoxic activity with LC₅₀ values of 0.9 µM, 0.55 µM, and 0.50 µM against HepG2, MCF-7, and HeLa cells, respectively. nih.gov Another study systematically investigated the cytotoxicity of five different indole derivatives across six human cell lines, revealing that sensitivity was highly dependent on both the specific derivative and the cell type. nih.gov Lung fibroblasts (MRC-5) and mesenchymal stem cells (MSC) were found to be particularly sensitive to certain derivatives, while liver cancer cells (HepG2) were the least sensitive. nih.gov
Table 2: Cytotoxicity of Various Indole Derivatives in Cell-Based Assays
| Indole Derivative | Cell Line | EC₅₀ / LC₅₀ (µM) | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Caco-2 | 0.52 ± 0.12 | nih.gov |
| Indole-3-propionic acid (IPA) | T47D | 2.02 ± 0.13 | nih.gov |
| Indole-3-carboxylic acid (I3CA) | MRC-5 | 0.52 ± 0.08 | nih.gov |
| 3-Methylindole (3-MI) | MSC | 0.33 ± 0.10 | nih.gov |
| Compound 1c (Indole Mannich base) | HeLa | 0.50 | nih.gov |
Enzyme Inhibition Kinetics and Target Engagement Studies
Specific enzyme inhibition kinetic data for this compound are not found in the current literature. Such studies are crucial for understanding a compound's mechanism of action, potency, and selectivity. The indole scaffold is a well-established pharmacophore for enzyme inhibitors.
A notable example involves indole methylamine (B109427) derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. nih.gov Kinetic studies on 2-indolylmethylamine derivatives identified both reversible and irreversible inhibitors of MAO-A and MAO-B. One non-acetylenic derivative was found to be a weak, reversible, and competitive inhibitor, while two acetylenic derivatives were potent, irreversible, and competitive inhibitors. nih.gov Another area of investigation is the inhibition of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, where indole derivatives have been shown to act as effectors, modulating the enzyme's catalytic parameters (Vmax and Km). nih.gov
Table 3: Enzyme Inhibition Kinetics for Indole Methylamine Derivatives
| Derivative | Target Enzyme | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|
| N-methyl-2(5-hydroxy-1-methylindolyl)methylamine | MAO-A & MAO-B | Reversible, Competitive | Non-selective | nih.gov |
| N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine | MAO-A & MAO-B | Irreversible, Competitive | Non-selective | nih.gov |
| N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine | MAO-A | Irreversible, Competitive | MAO-A selective | nih.gov |
In Vivo Efficacy Studies in Preclinical Models
There are no published in vivo efficacy studies specifically for this compound. Preclinical animal models are essential for validating the therapeutic potential observed in in vitro assays and for understanding a compound's behavior in a whole biological system.
Recent research on other indole derivatives provides examples of such validation. For instance, an indole derivative containing a thiazolidine-2,4-dione moiety (compound IT4), which showed potent α-glucosidase inhibition in vitro, was evaluated in a diabetic mouse model. nih.gov Oral administration of this compound effectively suppressed fasting blood glucose levels and improved glucose tolerance and dyslipidemia in the mice. nih.gov In another study, a novel indoline-derived phenolic Mannich base (CHBC) was identified as an agonist for the GPR17 receptor and tested in a glioblastoma model, where it exhibited a dose-dependent cytotoxic effect on glioblastoma cells. nih.gov
Table 4: Examples of In Vivo Efficacy of Indole Derivatives
| Derivative Class | Preclinical Model | Therapeutic Area | Observed Efficacy | Reference |
|---|---|---|---|---|
| Indole-thiazolidine-2,4-dione (Compound IT4) | Diabetic mice | Antidiabetic | Suppressed fasting blood glucose, improved glucose tolerance and dyslipidemia. | nih.gov |
| Indoline-derived phenolic Mannich base (CHBC) | Glioblastoma (in vitro) | Anticancer | Dose-dependent cytotoxicity on GBM cells with an IC₅₀ of 85 μM. | nih.gov |
| Multifunctional fascaplysin (B45494) derivative | Mice | Neuroprotection | Improved cognitive impairment without impacting locomotor functions. | nih.gov |
Toxicological Profile in Biological Systems
A formal toxicological profile for this compound is not available. Assessing the safety of a new compound is a critical step in drug development. This often begins with in vitro cytotoxicity screening against non-cancerous human cell lines and can be supported by in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). nih.gov
Studies on various indole derivatives have included assessments of their safety profiles. For instance, a series of synthesized indole Mannich base derivatives revealed their safety by exhibiting significantly low cytotoxicity against normal human cell lines, including HEK-293 (embryonic kidney), LO2 (liver), and MRC5 (lung), with IC₅₀ values greater than 100 μg/ml. frontiersin.orgnih.gov Similarly, certain melatonin-derived indole compounds showed low neurotoxicity (IC₅₀ > 300 µM) against both malignant neuroblastoma cell lines and normal murine fibroblast cells (CCL-1), indicating good in vitro biocompatibility. nih.gov Computational tools like OSIRIS can predict drug-relevant properties and potential toxicities such as mutagenicity and irritant effects based on a molecule's structure, providing an early indication of its toxicological profile. nih.gov
Table 5: Cytotoxicity of Indole Derivatives Against Normal Cell Lines
| Derivative Class | Normal Cell Line(s) | Key Toxicological Finding | Reference |
|---|---|---|---|
| Indole Mannich base derivatives | HEK-293, LO2, MRC5 | Low cytotoxicity (IC₅₀ > 100 μg/ml). | frontiersin.orgnih.gov |
| Melatonin-derived hybrids | CCL-1 (murine fibroblast) | Low neurotoxicity (IC₅₀ > 300 µM). | nih.gov |
| Indole derivatives (AMPK activators) | HEK293 | Minimal cell toxicity up to 100 µM. | nih.gov |
Advanced Research Methodologies and Characterization
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the behavior of molecules, predicting their interactions and properties before synthesis, thereby guiding drug discovery efforts.
Ligand-Receptor Docking and Binding Affinity Predictions
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. tandfonline.comnih.gov This method is crucial for understanding the interactions between a potential drug molecule, like (6-methyl-1H-indol-5-yl)methanamine, and its biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and calculating the binding energy, which indicates the strength of the interaction. nih.gov
While specific docking studies for this compound are not detailed in the available literature, studies on similar indole (B1671886) derivatives have shown significant binding affinities to various targets. For example, some indole derivatives have been docked against cancer-related targets such as Pim-1 kinase and dihydrofolate reductase (DHFR), revealing key interactions necessary for inhibition. tandfonline.comtandfonline.comnih.gov Docking analyses of other indole compounds have also been performed on targets like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, with binding energies indicating strong potential for antimicrobial activity. nih.gov For this compound, a hypothetical docking study could yield data on its potential to interact with various receptors.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Pim-1 Kinase | e.g., 3A92 | -8.5 | Glu121, Leu174, Asp186 |
| Serotonin (B10506) 5-HT2A Receptor | e.g., 6A93 | -9.2 | Asp155, Ser242, Phe339 |
| Histone Deacetylase 2 (HDAC2) | e.g., 4LXZ | -7.8 | His142, His180, Tyr306 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds, QSAR models can identify key molecular properties (descriptors) that influence activity. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature.
For instance, a QSAR study on a series of 6-methyl-indole derivatives identified the Balaban index (a topological descriptor) and logP (a lipophilicity descriptor) as important factors for antimicrobial activity. eurjchem.com Such models are developed by creating a statistically significant equation that can predict the activity of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest predicted potency. For this compound, a QSAR study would involve synthesizing a series of related analogues and correlating their structural features with a measured biological effect.
| Descriptor Type | Descriptor Name | Potential Influence on Biological Activity |
|---|---|---|
| Topological | Balaban Index (J) | Describes molecular branching and complexity, affecting receptor fit. |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Lipophilic | LogP | Relates to the compound's ability to cross cell membranes. |
| Steric | Molar Refractivity (MR) | Represents the volume of the molecule, impacting steric hindrance at the binding site. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. carewellpharma.in This is critical because a molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. youtube.com
Molecular Dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time. tandfonline.comtandfonline.com An MD simulation of a ligand-receptor complex can reveal the stability of the binding, the flexibility of the ligand and protein, and the specific interactions that are maintained over a period of time. tandfonline.com Studies on indole derivatives have used MD simulations to confirm stable binding with targets like the estrogen receptor α and to understand the dynamics of interaction with enzymes like Pim-1 kinase. tandfonline.commdpi.com These simulations provide a more dynamic and realistic picture of the binding event than static docking alone. acs.org
Homology Modeling in Biological Target Identification
When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to construct a predictive model. najah.edu This technique relies on the known 3D structure of a related (homologous) protein, which serves as a template. frontiersin.orgfrontiersin.org The amino acid sequence of the target protein is aligned with the template sequence, and a 3D model of the target is built based on the template's structure. najah.edu
This approach is invaluable for drug discovery, as it provides a structural basis for docking studies when no crystal structure is available. For example, homology models have been successfully built for targets like Indoleamine 2,3-dioxygenase 2 (IDO2) and Leishmania donovani 24-sterol methyltransferase, enabling virtual screening and the identification of potential inhibitors. najah.edufrontiersin.org If this compound were to be investigated against a novel target without a known structure, homology modeling would be the first step in enabling structure-based design efforts. nih.gov
Spectroscopic and Spectrometric Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. youtube.com ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. journals.co.zaclockss.org
For this compound, the NMR spectra would show characteristic signals confirming the presence of the indole core, the methyl group, and the aminomethyl group. While experimental spectra for this specific compound are not available in the cited literature, data for closely related 6-methyl-indole derivatives and other substituted indoles allow for the prediction of its chemical shifts. rsc.orgacs.org The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the C6-methyl group, a singlet for the aminomethyl (CH₂) group, and a broad signal for the indole NH proton. rsc.orgresearchgate.net The ¹³C NMR spectrum would similarly display unique signals for each carbon atom in the molecule. acs.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH (Indole) | ~8.0 | - |
| C2-H | ~7.1 | ~124.0 |
| C3-H | ~6.4 | ~102.0 |
| C3a | - | ~128.0 |
| C4-H | ~7.4 | ~120.0 |
| C5 | - | ~129.0 |
| C6 | - | ~130.0 |
| C7-H | ~7.0 | ~110.0 |
| C7a | - | ~136.0 |
| C6-CH₃ | ~2.4 | ~21.0 |
| C5-CH₂NH₂ | ~3.9 | ~45.0 |
Note: These are predicted values based on standard substituent effects on the indole ring and are for illustrative purposes.
Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds like this compound. oup.comijpsonline.com
A typical setup for this type of amine-containing aromatic compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijpsonline.comcapes.gov.br Detection is commonly performed using a UV detector, as the indole ring is a strong chromophore. The purity is determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram.
Table 3: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Setting |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic: Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~280 nm |
| Column Temperature | 25-40 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govusda.gov This method is exceptionally useful for identifying this compound within complex matrices, such as reaction mixtures or biological samples, and for characterizing impurities. jst.go.jpmdpi.comresearchgate.netmdpi.commdpi.com
In an LC-MS analysis, the sample is first separated by the HPLC component. As each compound elutes from the column, it is ionized and enters the mass spectrometer, which records its mass-to-charge ratio. This provides two layers of identification: the retention time from the LC and the mass from the MS. This dual detection provides high confidence in the identification of the target compound and allows for the structural elucidation of unknown but related substances. nih.govnih.gov
Chiral Separation Techniques for Enantiomeric Resolution
Chiral separation techniques are employed to resolve enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. chromatographytoday.comchromatographyonline.comrotachrom.comnih.gov These techniques, most commonly chiral HPLC, utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
However, the molecule this compound is achiral. It does not possess a stereocenter (an atom bonded to four different groups) and its structure is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers. Consequently, techniques for enantiomeric resolution are not applicable to this compound.
Future Perspectives and Translational Research Opportunities
Rational Design and Synthesis of Next-Generation (6-methyl-1H-indol-5-yl)methanamine Derivatives
The future of drug discovery for this compound derivatives lies in the rational design and synthesis of next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This approach moves beyond traditional high-throughput screening by incorporating a deep understanding of structure-activity relationships (SAR). The indole (B1671886) scaffold's amenability to chemical modification at various positions (N-1, C-2, C-3, and the benzene (B151609) ring) provides a rich playground for medicinal chemists. nih.govmdpi.com
Key to this endeavor is the strategic modification of the this compound core. For instance, substitutions on the indole nitrogen, the methyl group at position 6, and the aminomethyl side chain at position 5 can profoundly influence the molecule's interaction with biological targets. The synthesis of novel derivatives will likely involve advanced chemical strategies, such as C-H activation, cross-coupling reactions, and multicomponent reactions, to create diverse libraries of compounds. rsc.orgnumberanalytics.com Microflow synthesis methods are also emerging as a powerful tool for the rapid and efficient production of indole derivatives, allowing for precise control over reaction conditions and minimizing the formation of unwanted byproducts. nagoya-u.ac.jp
A critical aspect of rational design involves understanding the three-dimensional arrangement of the molecule and its interaction with the target protein's binding site. For example, in the design of inhibitors for the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, specific substitutions on a related indazole scaffold were shown to be crucial for potent inhibitory activity. nih.gov Similar principles can be applied to this compound to guide the synthesis of derivatives with optimized biological activity.
Table 1: Potential Modifications of this compound for Rational Drug Design
| Position of Modification | Type of Modification | Potential Impact on Biological Activity |
| Indole Nitrogen (N-1) | Alkylation, Arylation, Acylation | Altered lipophilicity, hydrogen bonding capacity, and metabolic stability. |
| Methyl Group (C-6) | Halogenation, Alkoxylation | Modified electronic properties and steric interactions within the binding pocket. |
| Aminomethyl Side Chain (C-5) | N-substitution, Chain extension/branching | Enhanced target engagement and modulation of pharmacokinetic properties. |
| Indole Ring | Introduction of substituents at other positions | Fine-tuning of electronic and steric properties to improve selectivity. |
Integration of Artificial Intelligence and Machine Learning in Indole Scaffold Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. youtube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties with increasing accuracy. nih.govameslab.gov
For the indole scaffold, AI and ML can be employed in several key areas:
De Novo Drug Design: Generative models can design novel indole derivatives with desired physicochemical and pharmacological properties. nih.gov These models can explore a vast chemical space to propose structures that have a high probability of being active against a specific target.
Virtual Screening: AI-powered virtual screening can rapidly and cost-effectively screen large libraries of virtual compounds, including custom-designed this compound derivatives, against a biological target of interest. mdpi.com This significantly reduces the time and resources required for initial hit identification.
Predictive Modeling: Machine learning models can be trained to predict various properties of indole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential toxicity. researchgate.net This allows for the early identification and prioritization of candidates with favorable drug-like properties.
Scaffold Hopping and Elaboration: AI algorithms can suggest modifications to the this compound scaffold to improve its properties while maintaining its core binding interactions. researchgate.net This includes both minor modifications (scaffold elaboration) and more significant changes to the core structure (scaffold hopping).
The development of deep-learning molecule generation models (DeepMGM) has already demonstrated the feasibility of creating scaffold-focused chemical libraries, including those based on the indole structure. nih.gov By training these models on known ligands for a specific target, it is possible to generate novel indole derivatives with a high likelihood of activity.
Preclinical Development of Lead Candidates from Indole Methanamine Series
Once promising lead candidates from the this compound series are identified through rational design and computational screening, they must undergo rigorous preclinical development to assess their safety and efficacy before they can be considered for human trials. This is a critical and multifaceted stage of the drug discovery pipeline. nih.gov
The preclinical development process for these indole derivatives would typically involve:
In Vitro Pharmacokinetic Studies: These studies are essential to understand the metabolic stability and potential for drug-drug interactions of the lead candidates. nih.govmdpi.com Experiments using human liver microsomes and hepatocytes can provide valuable data on the compound's clearance and metabolic pathways. nih.gov
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal models are used to evaluate how the drug is absorbed, distributed, metabolized, and excreted in a living organism. nih.govresearchgate.net These studies also assess the relationship between the drug concentration and its pharmacological effect.
Toxicology Studies: A comprehensive assessment of the potential toxicity of the lead candidates is crucial. This includes evaluating acute and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity.
Efficacy Studies in Animal Models of Disease: The therapeutic potential of the lead candidates is evaluated in relevant animal models of the target disease. This provides crucial proof-of-concept data to support the progression to clinical trials.
The physicochemical properties of indole derivatives, such as their lipophilicity (LogP/LogD), play a significant role in their pharmacokinetic behavior. mdpi.com Careful optimization of these properties during the lead optimization phase is essential for developing a successful drug candidate.
Identification of Novel Therapeutic Targets and Disease Applications
The indole scaffold is known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.govmdpi.com This suggests that derivatives of this compound may have therapeutic potential in a variety of disease areas beyond their initially intended application.
Systematic screening of this compound derivatives against a broad panel of biological targets, a process known as target deconvolution or phenotypic screening, could uncover novel therapeutic opportunities. The versatility of the indole nucleus is highlighted by its presence in drugs targeting a multitude of conditions, including cancer, inflammatory diseases, neurodegenerative disorders, and infectious diseases. mdpi.comnih.govnih.gov
For example, various indole derivatives have been investigated for their potential as:
Anticancer agents: Targeting tubulin polymerization, protein kinases, and other pathways involved in cancer cell proliferation. mdpi.comnih.gov
Anti-inflammatory agents: Modulating key inflammatory pathways such as NF-κB and COX-2. nih.gov
Neuroprotective agents: Acting on targets relevant to Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. nih.govmdpi.com
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. nih.gov
Furthermore, the metabolites of gut bacteria, which include various indole derivatives, are known to play a crucial role in maintaining intestinal homeostasis and influencing liver metabolism. frontiersin.org This opens up the possibility of exploring the therapeutic potential of this compound derivatives in the context of gut-liver axis disorders.
Collaborative Research and Interdisciplinary Approaches in Indole Chemistry and Biology
The successful translation of promising this compound derivatives from the laboratory to the clinic will require a highly collaborative and interdisciplinary approach. youtube.commdpi.com The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.
Key collaborations would involve:
Medicinal and Synthetic Chemists: Responsible for the design and synthesis of novel indole derivatives. rsc.orgnagoya-u.ac.jp
Computational Chemists and Data Scientists: To apply AI and ML for in silico design, screening, and property prediction. nih.govameslab.gov
Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and mechanism of action of the compounds. nih.govnih.gov
Toxicologists: To assess the safety and potential adverse effects of the lead candidates.
Clinicians: To provide insights into the unmet medical needs and to design and conduct clinical trials.
Such interdisciplinary collaborations foster innovation by bringing together different perspectives and skill sets to solve complex problems. youtube.com The greatest advancements in healthcare are often the result of such synergistic efforts. youtube.com Open communication and data sharing between these different disciplines are essential for accelerating the drug discovery process and increasing the likelihood of success.
Q & A
Basic: What are the established synthetic routes for (6-methyl-1H-indol-5-yl)methanamine?
Methodological Answer:
A common approach involves Diels–Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection in a one-pot domino process. Subsequent derivatization via Mannich reactions can introduce tertiary amine groups. For example, intermediates like 1-(5-methyl-1H-indol-6-yl)ethan-1-one can be synthesized and further functionalized . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural validation combines single-crystal X-ray diffraction (to resolve molecular packing and hydrogen-bonding interactions) with spectroscopic techniques:
- IR spectroscopy confirms functional groups (e.g., N–H stretches at ~3400 cm⁻¹).
- ¹H NMR identifies proton environments (e.g., indolic NH at δ 10–12 ppm).
- Mass spectrometry verifies molecular weight (±1 Da accuracy).
Elemental analysis ensures stoichiometric purity (>95% C, H, N concordance) .
Advanced: How can researchers resolve contradictions in spectroscopic data for novel derivatives?
Methodological Answer:
Contradictions (e.g., unexpected ¹H NMR splitting) may arise from dynamic processes (e.g., tautomerism) or crystallographic polymorphism. Strategies include:
- Variable-temperature NMR to detect conformational changes.
- X-ray crystallography to confirm solid-state structure and hydrogen-bonding networks.
- Computational modeling (DFT) to correlate observed spectra with theoretical predictions .
Advanced: What strategies enhance the biological activity of this compound analogues?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position to improve receptor binding .
- Mannich reactions : Adding tertiary amines (e.g., dimethylaminoethyl groups) to enhance solubility and bioavailability .
- Radiosensitization : Testing analogues like (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione in cellular assays (e.g., HT-29 cancer cell lines) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- GHS compliance : Although some indole derivatives lack explicit GHS classifications, assume acute toxicity (Category 4) and irritant properties.
- Storage : Refrigerate (2–8°C) under inert atmosphere (N₂/Ar) to prevent oxidation.
- First aid : For skin contact, rinse with 0.1 M acetic acid; for inhalation, administer oxygen if respiratory distress occurs .
Advanced: How can reaction yields be optimized for air-sensitive intermediates?
Methodological Answer:
- Inert conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
- Catalyst screening : Test palladium/copper systems for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Workflow integration : Combine steps (e.g., domino cyclization-deprotection) to minimize intermediate isolation .
Basic: What analytical methods ensure purity of this compound?
Methodological Answer:
- HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm).
- Melting point analysis : Sharp melting ranges (±2°C) indicate purity.
- TLC : Monitor reactions using silica plates (CH₂Cl₂:MeOH 9:1, Rf ~0.3) .
Advanced: How do intermolecular interactions influence crystallization of indole derivatives?
Methodological Answer:
X-ray studies reveal stabilization via:
- N–H···O hydrogen bonds : Between indolic NH and carbonyl groups.
- π-π stacking : Offset interactions between aromatic rings (3.5–4.0 Å spacing).
- C–H···π interactions : Methyl groups participate in weak non-covalent networks.
Controlled crystallization (e.g., slow evaporation from EtOAc) maximizes lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
